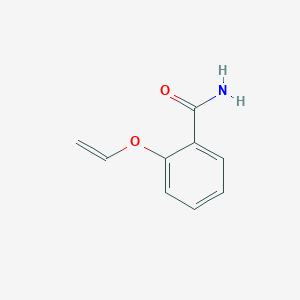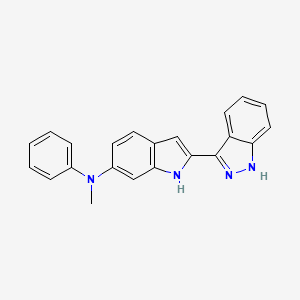
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features both indazole and indole moieties, which are known for their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine typically involves multi-step reactions that include the formation of indazole and indole rings followed by their coupling. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Methods such as metal-catalyzed cyclization and solvent-free reactions are preferred to minimize byproducts and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines or alcohols.
Applications De Recherche Scientifique
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For instance, it could inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: Known for its medicinal properties, including anticancer and anti-inflammatory activities.
1H-indole: Widely studied for its role in neurotransmission and as a precursor for various pharmaceuticals.
Uniqueness
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine is unique due to its combined indazole and indole structures, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
Propriétés
Formule moléculaire |
C22H18N4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine |
InChI |
InChI=1S/C22H18N4/c1-26(16-7-3-2-4-8-16)17-12-11-15-13-21(23-20(15)14-17)22-18-9-5-6-10-19(18)24-25-22/h2-14,23H,1H3,(H,24,25) |
Clé InChI |
UQIAZECPDAMYHF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
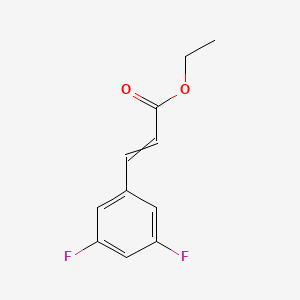
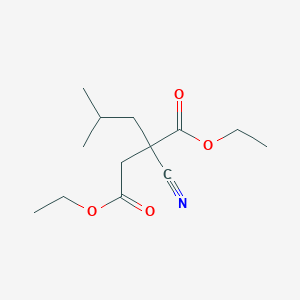


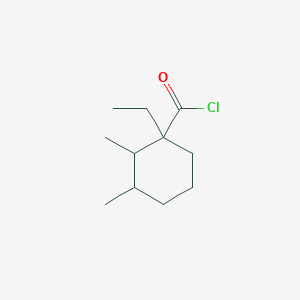
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
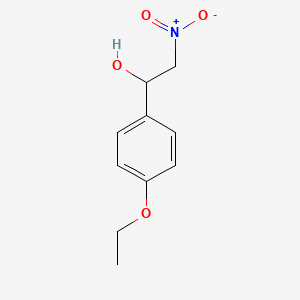


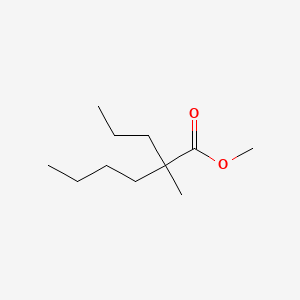
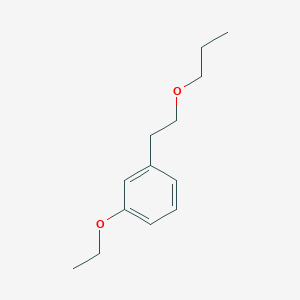
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)
